2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene
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Overview
Description
2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene is a highly versatile compound with significant applications in various fields of scientific research. This compound is a multi-substituted benzene derivative, characterized by the presence of chloro, methyl, nitro, and trifluoromethyl groups on the benzene ring. Its unique structure imparts distinct chemical and physical properties, making it valuable for synthesizing new drugs and studying molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: Chlorine atoms are introduced through halogenation reactions using chlorine gas or other chlorinating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are commonly used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Benzenes: From nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used to develop bioactive molecules, such as protein kinase inhibitors, which are crucial in cell signaling studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The electron-withdrawing groups on the benzene ring enhance its reactivity towards nucleophiles, facilitating various substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in biochemical pathways. The trifluoromethyl group imparts lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,2-Dichloro-4-nitrobenzene
- 3,4-Dichloro-6-trifluoromethyl-2-nitrotoluene
Uniqueness
2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both nitro and trifluoromethyl groups makes it particularly valuable for synthesizing bioactive compounds and studying their interactions with biological targets .
Properties
IUPAC Name |
2,3-dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(14(15)16)7(10)6(3)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAGFTHJEWDKIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647438 |
Source
|
Record name | 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-68-1 |
Source
|
Record name | 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115571-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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